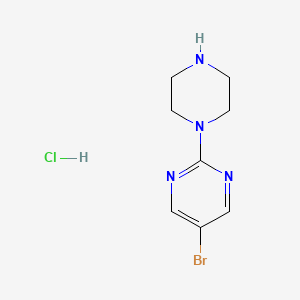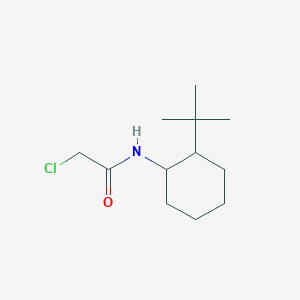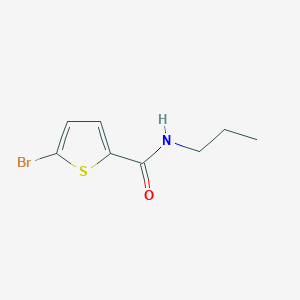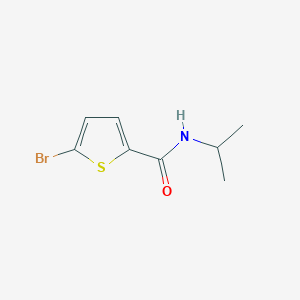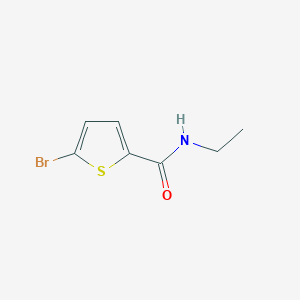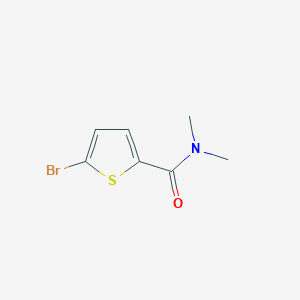
2-(3-Bromophenyl)-7-chloro-8-methylquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 2-(3-Bromophenyl)-7-chloro-8-methylquinoline-4-carboxylic acid, is a halogenated quinoline derivative. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of bromine and chlorine atoms in the compound suggests potential reactivity and usefulness in various chemical reactions, particularly in the synthesis of other complex molecules .
Synthesis Analysis
The synthesis of halogenated quinoline carboxylic acids can be achieved through various methods. A novel procedure for synthesizing 3-halo-2-phenylquinoline-4-carboxylic acids, which are structurally similar to the compound , involves the synthesis of an amino intermediate followed by a Sandmeyer reaction to introduce the halogen atoms . Additionally, the Skraup reaction has been used to synthesize 8-methylquinoline-5-carboxylic acid, which could potentially be adapted for the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of noncovalent weak interactions, such as hydrogen bonds, which play a crucial role in the formation of supramolecular architectures. These interactions are significant in the binding of quinoline with carboxylic acids, leading to the formation of 1D-3D framework structures . The presence of halogen atoms in the compound may further influence its molecular geometry and intermolecular interactions.
Chemical Reactions Analysis
Halogenated quinolines can participate in various chemical reactions. For instance, the bromoquinolinium structure has been utilized as a derivatization reagent for the analysis of carboxylic acids in biological samples, indicating the reactivity of bromine in these compounds . The gas-phase reaction of substituted isoquinolines to carboxylic acids has also been studied, showing the potential for halogenated quinolines to undergo transformations under mass spectrometric conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated quinoline carboxylic acids are influenced by their molecular structure. The introduction of halogen atoms can affect the compound's melting point, solubility, and reactivity. For example, brominated hydroxyquinoline has been shown to possess a greater single-photon quantum efficiency than other photolabile protecting groups, indicating the impact of bromine on the compound's photochemical properties . The presence of chlorine and bromine in the compound of interest is likely to confer similar distinctive physical and chemical characteristics.
Aplicaciones Científicas De Investigación
-
3-(3-Bromophenyl)propionic acid
- Scientific Field : Organic Chemistry
- Application : This compound is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads .
- Method of Application : The specific experimental procedures are not provided in the source, but it typically involves organic synthesis techniques .
- Results : The outcomes of the synthesis and characterization are not specified in the source .
-
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid
- Scientific Field : Medicinal Chemistry
- Application : This compound is a novel and selective Aurora A Kinase inhibitory lead with apoptosis properties .
- Method of Application : The compound was synthesized and then tested over Aurora A. A cytotoxicity assay was performed over NCI cell lines to select the best candidate for further evaluation .
- Results : Compound 6e (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid) was the most potent compound among the tested derivatives. A Kinase panel assay was conducted for compound 6e over 14 kinases to evaluate its selectivity profile .
- 2-(3-Bromophenyl)succinic acid
- Scientific Field : Organic Chemistry
- Application : This compound is often used in organic synthesis .
- Method of Application : The specific experimental procedures are not provided in the source, but it typically involves organic synthesis techniques .
- Results : The outcomes of the synthesis are not specified in the source .
- 2-(3-Bromophenyl)acetic acid
- Scientific Field : Organic Chemistry
- Application : This compound is often used in organic synthesis .
- Method of Application : The specific experimental procedures are not provided in the source, but it typically involves organic synthesis techniques .
- Results : The outcomes of the synthesis are not specified in the source .
Safety And Hazards
This involves detailing the safety measures that need to be taken while handling the compound, its toxicity levels, and its impact on the environment.
Direcciones Futuras
This involves discussing potential future research directions, applications, or improvements to the synthesis process of the compound.
Please note that the availability of this information depends on the extent of research conducted on the specific compound. For a novel or less-studied compound, some of this information might not be available. It’s always important to refer to peer-reviewed articles or trusted databases for accurate and reliable information.
Propiedades
IUPAC Name |
2-(3-bromophenyl)-7-chloro-8-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClNO2/c1-9-14(19)6-5-12-13(17(21)22)8-15(20-16(9)12)10-3-2-4-11(18)7-10/h2-8H,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCJDXGTCZHGNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC(=CC=C3)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-7-chloro-8-methylquinoline-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

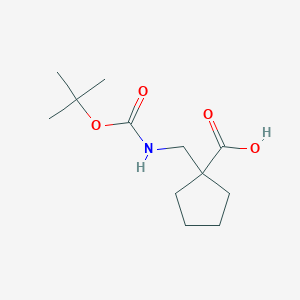
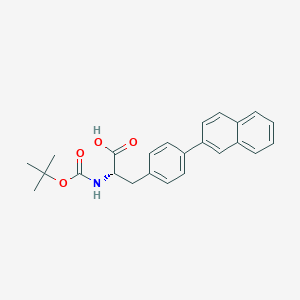
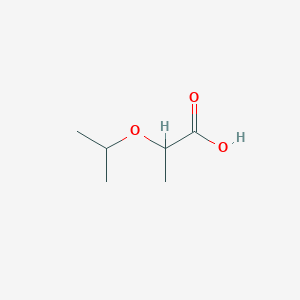
![[2-(Piperazin-1-ylmethyl)phenyl]methanol](/img/structure/B1285097.png)
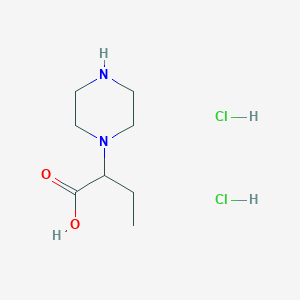
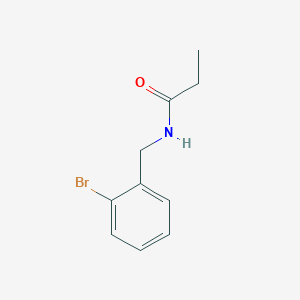
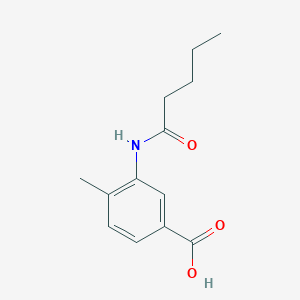
![2-([1,1'-Biphenyl]-4-yloxy)ethylamine hydrochloride](/img/structure/B1285114.png)
